molecular formula C6H13NO B3214719 (3R)-4,4-dimethylpyrrolidin-3-ol CAS No. 1152367-83-3

(3R)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B3214719
CAS No.: 1152367-83-3
M. Wt: 115.17 g/mol
InChI Key: CUVTUAIJKLXTRO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4,4-Dimethylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4,4-dimethylpyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.

    Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer over the other to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-4,4-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Formation of 4,4-dimethylpyrrolidin-3-one.

    Reduction: Formation of 4,4-dimethylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(3R)-4,4-dimethylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

    (3S)-4,4-Dimethylpyrrolidin-3-ol: The enantiomer of (3R)-4,4-dimethylpyrrolidin-3-ol with different stereochemistry.

    4,4-Dimethylpyrrolidin-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.

    4,4-Dimethylpyrrolidine: A fully reduced form without the hydroxyl group.

Uniqueness:

    Chirality: The (3R)-enantiomer has unique stereochemical properties that can lead to different biological activities compared to its (3S)-counterpart.

    Functional Group: The presence of the hydroxyl group at the 3-position allows for specific chemical reactions and interactions that are not possible with the ketone or fully reduced forms.

Properties

IUPAC Name

(3R)-4,4-dimethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 2
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 3
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 4
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 5
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 6
(3R)-4,4-dimethylpyrrolidin-3-ol

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